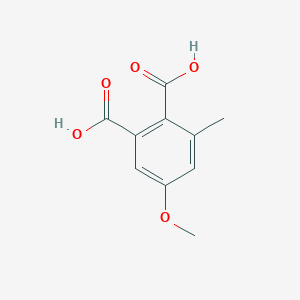

5-Methoxy-3-methylphthalic acid

Description

Properties

IUPAC Name |

5-methoxy-3-methylphthalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O5/c1-5-3-6(15-2)4-7(9(11)12)8(5)10(13)14/h3-4H,1-2H3,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKAJJSXMMCAGJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1C(=O)O)C(=O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60394457 | |

| Record name | 5-methoxy-3-methylphthalic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60394457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103203-38-9 | |

| Record name | 5-methoxy-3-methylphthalic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60394457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide: 5-Methoxy-3-methylphthalic Acid

CAS Number: 103203-38-9

This technical guide provides a comprehensive overview of 5-Methoxy-3-methylphthalic acid, consolidating available data for researchers, scientists, and professionals in drug development. Due to the limited publicly available information on this specific compound, this guide focuses on its fundamental properties and draws comparisons with related phthalic acid derivatives where relevant.

Chemical and Physical Properties

A summary of the key chemical and physical properties for this compound is presented below. This data is crucial for its handling, storage, and application in experimental settings.

| Property | Value | Source |

| CAS Number | 103203-38-9 | [1] |

| Molecular Formula | C₁₀H₁₀O₅ | [1] |

| Molecular Weight | 210.18 g/mol | |

| Linear Formula | C₁₀H₁₀O₅ | [1] |

Synthesis and Experimental Protocols

It is important to note that the following is a generalized conceptual workflow and has not been experimentally validated for this specific compound.

Conceptual Synthesis Workflow

Caption: Conceptual workflow for the synthesis of this compound.

Biological Activity and Drug Development Applications

Currently, there is a lack of specific data on the biological activity and signaling pathways directly associated with this compound. However, the broader class of compounds to which it belongs, phthalic acid esters (PAEs), has been the subject of various biological studies.

Research indicates that some PAEs exhibit a range of biological activities, including antimicrobial and anti-inflammatory properties. It is important to emphasize that these are general findings for the broader class of phthalates, and the specific activity of this compound has not been documented.

Given the absence of specific studies, its direct application in drug development remains unexplored. Further research would be necessary to determine any potential therapeutic relevance.

Logical Relationship for Investigating Biological Activity

Caption: A logical workflow for the investigation of the therapeutic potential of a novel compound.

Conclusion

This compound is a chemical compound with the CAS number 103203-38-9. While its basic chemical properties are known, there is a significant gap in the publicly available scientific literature regarding its synthesis, experimental protocols, biological activity, and potential applications in drug development. Further research is required to elucidate these aspects and to understand its potential role in science and medicine. Researchers interested in this compound may need to rely on general chemical principles and studies of related phthalic acid derivatives to guide their investigations.

References

5-Methoxy-3-methylphthalic acid synthesis pathway

An In-depth Technical Guide to the Synthesis of 5-Methoxy-3-methylphthalic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical guide to a plausible synthetic pathway for this compound. Due to the limited availability of a direct, documented synthesis in the scientific literature, this guide outlines a rational, multi-step approach based on established organic chemistry principles and reactions reported for analogous structures. The proposed pathway starts from the readily available starting material, 3,5-dimethylphenol.

Proposed Synthesis Pathway

The synthesis of this compound can be envisioned through a four-step sequence starting from 3,5-dimethylphenol. The key transformations involve etherification, electrophilic formylation, and a two-stage oxidation process to introduce the carboxylic acid functionalities at the desired positions.

A visual representation of the proposed synthesis pathway is provided below:

Figure 1: Proposed synthesis pathway for this compound.

Experimental Protocols

The following are detailed experimental protocols for each step of the proposed synthesis. These protocols are based on established procedures for similar transformations and may require optimization for this specific substrate.

Step 1: Synthesis of 3,5-Dimethylanisole

This step involves the methylation of the hydroxyl group of 3,5-dimethylphenol using dimethyl sulfate.

Reaction:

3,5-Dimethylphenol + (CH₃)₂SO₄ → 3,5-Dimethylanisole

Procedure:

-

To a solution of 3,5-dimethylphenol (1 equivalent) in dry acetone, add anhydrous potassium carbonate (2.5 equivalents).

-

Stir the mixture at room temperature for 30 minutes.

-

Add dimethyl sulfate (1.2 equivalents) dropwise to the suspension.

-

Reflux the reaction mixture for 8-12 hours, monitoring the progress by thin-layer chromatography (TLC).

-

After completion, filter the reaction mixture and wash the solid residue with acetone.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by vacuum distillation to yield 3,5-dimethylanisole.

Step 2: Synthesis of 2-Methoxy-4,6-dimethylbenzaldehyde

This step utilizes the Vilsmeier-Haack reaction to introduce a formyl group onto the 3,5-dimethylanisole ring. The methoxy group is a strong ortho-para director, and the formylation is expected to occur at the position ortho to the methoxy group and para to one of the methyl groups.

Reaction:

3,5-Dimethylanisole + POCl₃/DMF → 2-Methoxy-4,6-dimethylbenzaldehyde

Procedure:

-

In a three-necked flask equipped with a dropping funnel and a calcium chloride guard tube, place dry N,N-dimethylformamide (DMF) (3 equivalents) and cool it to 0 °C in an ice bath.

-

Add phosphorus oxychloride (POCl₃) (1.2 equivalents) dropwise with stirring, maintaining the temperature below 10 °C.

-

After the addition is complete, stir the mixture at room temperature for 1 hour.

-

Add 3,5-dimethylanisole (1 equivalent) dropwise to the Vilsmeier reagent.

-

Heat the reaction mixture to 90 °C and maintain for 2-4 hours.

-

Cool the mixture and pour it onto crushed ice with vigorous stirring.

-

Neutralize the solution with a saturated sodium hydroxide solution.

-

Extract the product with ethyl acetate, wash the organic layer with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure and purify the resulting aldehyde by column chromatography.

Step 3: Synthesis of 2-Methoxy-4,6-dimethylbenzoic acid

The formyl group of 2-methoxy-4,6-dimethylbenzaldehyde is oxidized to a carboxylic acid using potassium permanganate.

Reaction:

2-Methoxy-4,6-dimethylbenzaldehyde + KMnO₄ → 2-Methoxy-4,6-dimethylbenzoic acid

Procedure:

-

Dissolve 2-methoxy-4,6-dimethylbenzaldehyde (1 equivalent) in a mixture of aqueous sodium hydroxide and pyridine.

-

Heat the solution and add a solution of potassium permanganate (KMnO₄) (2 equivalents) in water portion-wise.

-

Reflux the mixture until the purple color of the permanganate disappears.

-

Cool the reaction mixture and filter off the manganese dioxide precipitate.

-

Wash the precipitate with hot water.

-

Acidify the combined filtrate with concentrated hydrochloric acid to precipitate the carboxylic acid.

-

Filter the solid, wash with cold water, and dry to obtain 2-methoxy-4,6-dimethylbenzoic acid.

Step 4: Synthesis of this compound

The final step involves a directed ortho-lithiation of 2-methoxy-4,6-dimethylbenzoic acid, followed by carboxylation with carbon dioxide to introduce the second carboxylic acid group. The existing carboxylic acid group directs the lithiation to the adjacent methyl-bearing carbon.

Reaction:

2-Methoxy-4,6-dimethylbenzoic acid + s-BuLi/TMEDA, then CO₂ → this compound

Procedure:

-

Dissolve 2-methoxy-4,6-dimethylbenzoic acid (1 equivalent) and N,N,N',N'-tetramethylethylenediamine (TMEDA) (2.2 equivalents) in dry tetrahydrofuran (THF) under an inert atmosphere (argon or nitrogen).

-

Cool the solution to -78 °C.

-

Add s-butyllithium (s-BuLi) (2.2 equivalents) dropwise, maintaining the temperature at -78 °C.

-

Stir the reaction mixture at this temperature for 2-3 hours.

-

Bubble dry carbon dioxide gas through the solution for 1-2 hours.

-

Allow the reaction to warm to room temperature and then quench with water.

-

Acidify the aqueous layer with 2M HCl.

-

Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization to obtain this compound.

Quantitative Data Summary

The following table summarizes the expected molecular weights and typical yields for each step in the synthesis. The yields are estimates based on similar reactions reported in the literature and may vary.

| Step | Starting Material | Product | Molecular Weight ( g/mol ) of Product | Typical Yield (%) |

| 1 | 3,5-Dimethylphenol | 3,5-Dimethylanisole | 136.19 | 85-95 |

| 2 | 3,5-Dimethylanisole | 2-Methoxy-4,6-dimethylbenzaldehyde | 164.20 | 60-70 |

| 3 | 2-Methoxy-4,6-dimethylbenzaldehyde | 2-Methoxy-4,6-dimethylbenzoic acid | 180.20 | 70-80 |

| 4 | 2-Methoxy-4,6-dimethylbenzoic acid | This compound | 224.19 | 50-60 |

Experimental Workflow Visualization

The following diagram illustrates the general laboratory workflow for a single step in the synthesis, from reaction setup to product purification.

Figure 2: General experimental workflow for a synthetic step.

Disclaimer: The proposed synthesis pathway and experimental protocols are intended for informational purposes for qualified researchers. All chemical reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment. The reaction conditions may require optimization to achieve the desired yields and purity.

Spectroscopic Profile of 5-Methoxy-3-methylphthalic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic properties of 5-Methoxy-3-methylphthalic acid. Due to the absence of publicly available experimental spectra for this specific compound, this document presents high-quality predicted spectroscopic data for ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and mass spectrometry (MS). Detailed, representative experimental protocols for the acquisition of such spectra for aromatic carboxylic acids are also provided to guide researchers in their own analytical work. This guide is intended to serve as a valuable resource for scientists and professionals engaged in research, development, and quality control involving this and related compounds.

Chemical Structure and Properties

-

IUPAC Name: 5-Methoxy-3-methylbenzene-1,2-dicarboxylic acid

-

Molecular Formula: C₁₀H₁₀O₅

-

Molecular Weight: 210.18 g/mol

-

CAS Number: 103203-38-9

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. This data has been generated using advanced computational models to provide a reliable estimation of the spectral characteristics.

Predicted ¹H NMR Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~11-13 | Singlet (broad) | 2H | Carboxylic acid protons (-COOH) |

| ~7.4 | Singlet | 1H | Aromatic proton (H-6) |

| ~7.2 | Singlet | 1H | Aromatic proton (H-4) |

| ~3.9 | Singlet | 3H | Methoxy protons (-OCH₃) |

| ~2.3 | Singlet | 3H | Methyl protons (-CH₃) |

| Predicted in a standard deuterated solvent such as DMSO-d₆ or CDCl₃. |

Predicted ¹³C NMR Data

| Chemical Shift (ppm) | Assignment |

| ~170 | Carboxylic acid carbon (-COOH) |

| ~168 | Carboxylic acid carbon (-COOH) |

| ~160 | Aromatic carbon (C-5, attached to -OCH₃) |

| ~138 | Aromatic carbon (C-3, attached to -CH₃) |

| ~135 | Aromatic carbon (C-1 or C-2) |

| ~125 | Aromatic carbon (C-1 or C-2) |

| ~120 | Aromatic carbon (C-6) |

| ~115 | Aromatic carbon (C-4) |

| ~56 | Methoxy carbon (-OCH₃) |

| ~20 | Methyl carbon (-CH₃) |

| Predicted in a standard deuterated solvent. |

Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad, Strong | O-H stretch (Carboxylic acid dimer) |

| ~2950 | Medium | C-H stretch (aromatic and aliphatic) |

| ~1700 | Strong | C=O stretch (Carboxylic acid dimer) |

| ~1600, ~1470 | Medium-Strong | C=C stretch (Aromatic ring) |

| ~1250 | Strong | C-O stretch (Aryl ether) |

| ~1100 | Medium | C-O stretch (Carboxylic acid) |

| Predicted for a solid sample (e.g., KBr pellet or thin film). |

Predicted Mass Spectrometry Data

| m/z | Relative Intensity (%) | Assignment |

| 210 | High | [M]⁺ (Molecular ion) |

| 193 | Moderate | [M - OH]⁺ |

| 192 | Moderate | [M - H₂O]⁺ |

| 165 | High | [M - COOH]⁺ or [M - H₂O - CO]⁺ |

| 135 | Moderate | Fragmentation of the aromatic ring |

| Predicted for Electron Ionization (EI) Mass Spectrometry. |

Experimental Protocols

The following are detailed, representative methodologies for the key experiments cited. These protocols are based on standard procedures for the analysis of solid aromatic carboxylic acids.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol outlines the procedure for obtaining ¹H and ¹³C NMR spectra of a solid aromatic carboxylic acid.

-

Sample Preparation:

-

Weigh approximately 5-10 mg of the solid sample (e.g., this compound).

-

Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆) in a clean, dry vial. The choice of solvent is critical and should be one that fully dissolves the analyte and has minimal overlapping signals with the compound of interest.

-

Transfer the solution to a standard 5 mm NMR tube.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.

-

Tune and match the probe for the appropriate nuclei (¹H and ¹³C).

-

-

¹H NMR Acquisition:

-

Set the spectral width to approximately 15 ppm.

-

Use a standard 90° pulse sequence.

-

Set the relaxation delay to 1-5 seconds.

-

Acquire a suitable number of scans (typically 8 to 64) to achieve a good signal-to-noise ratio.

-

Process the raw data by applying a Fourier transform, phase correction, and baseline correction.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

-

-

¹³C NMR Acquisition:

-

Set the spectral width to approximately 220 ppm.

-

Use a proton-decoupled pulse sequence.

-

Set the relaxation delay to 2-10 seconds.

-

Acquire a larger number of scans (typically several hundred to thousands) due to the lower natural abundance of ¹³C.

-

Process the data similarly to the ¹H spectrum.

-

Reference the spectrum to the solvent peak.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

This protocol describes the thin solid film method for obtaining an IR spectrum.[1]

-

Sample Preparation:

-

Place a small amount of the solid sample (a few milligrams) into a clean vial.

-

Add a few drops of a volatile solvent in which the solid is soluble (e.g., acetone or methylene chloride) and mix to dissolve.[1]

-

Using a pipette, apply one or two drops of the solution onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).[1]

-

Allow the solvent to fully evaporate, leaving a thin, even film of the solid sample on the plate.[1]

-

-

Data Acquisition:

-

Place the salt plate into the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the clean, empty sample compartment to subtract any atmospheric interference.

-

Acquire the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

-

Label the significant peaks with their corresponding wavenumbers.

-

Mass Spectrometry (MS)

This protocol outlines a general procedure for the analysis of an organic acid using Gas Chromatography-Mass Spectrometry (GC-MS), which often requires derivatization.[2][3]

-

Sample Preparation (Derivatization):

-

Dissolve a small amount of the sample (e.g., 1 mg) in a suitable solvent.

-

To make the carboxylic acid volatile for GC analysis, it must be derivatized. A common method is silylation. Add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) to the sample solution.[3]

-

Heat the mixture at a controlled temperature (e.g., 70°C) for a specified time (e.g., 1-2 hours) to ensure complete derivatization.[3]

-

-

GC-MS Analysis:

-

Inject a small volume (e.g., 1 µL) of the derivatized sample into the GC-MS system.[2]

-

The sample is vaporized in the heated injection port and carried by an inert gas (e.g., helium) onto a capillary column.[2]

-

The column temperature is programmed to ramp up, separating the components of the sample based on their boiling points and interactions with the column's stationary phase.[2]

-

-

Mass Spectrometry Detection:

-

As the derivatized analyte elutes from the GC column, it enters the ion source of the mass spectrometer.

-

In Electron Ionization (EI) mode, the molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and fragment.

-

The resulting ions are separated by their mass-to-charge ratio (m/z) in the mass analyzer.

-

A detector records the abundance of each ion, generating a mass spectrum.

-

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of a solid organic compound like this compound.

Caption: Logical workflow for the spectroscopic analysis of a solid organic compound.

References

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. Quantification of organic acids using gas chromatography-mass spectrometry (GC-MS) [bio-protocol.org]

- 3. Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

1H NMR spectrum of 5-Methoxy-3-methylphthalic acid

An In-depth Technical Guide to the ¹H NMR Spectrum of 5-Methoxy-3-methylphthalic Acid

Introduction

This technical guide provides a comprehensive overview of the proton nuclear magnetic resonance (¹H NMR) spectrum of this compound. The document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. It details the predicted spectral data, a standard experimental protocol for acquiring such a spectrum, and visual representations of molecular structure and experimental workflow.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is predicted based on established principles of nuclear magnetic resonance spectroscopy, including the effects of substituent groups on the chemical shifts of aromatic protons. The predicted data is summarized in the table below.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| Carboxylic Acid Protons (2 x -COOH) | 10.0 - 13.0 | Broad Singlet | 2H | N/A |

| Aromatic Proton (H-6) | 7.5 - 7.8 | Doublet | 1H | ~ 2-3 Hz (meta-coupling) |

| Aromatic Proton (H-4) | 7.1 - 7.4 | Doublet | 1H | ~ 2-3 Hz (meta-coupling) |

| Methoxy Protons (-OCH₃) | 3.8 - 4.0 | Singlet | 3H | N/A |

| Methyl Protons (-CH₃) | 2.3 - 2.5 | Singlet | 3H | N/A |

Note: The exact chemical shifts can vary depending on the solvent used and the concentration of the sample.

Structural Assignment of ¹H NMR Signals

The chemical structure of this compound with the assignment of its different protons is illustrated below. The diagram outlines the logical relationship between the protons and their expected signals in the ¹H NMR spectrum.

Caption: Molecular structure and predicted ¹H NMR signal assignments.

Experimental Protocol for ¹H NMR Spectroscopy

The following is a detailed methodology for acquiring the ¹H NMR spectrum of this compound.

1. Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.[1]

-

Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD) in a clean, dry vial. Deuterated solvents are used to avoid large solvent signals in the spectrum.[2] DMSO-d₆ is often a good choice for carboxylic acids.

-

Transfer the solution to a standard 5 mm NMR tube.[1]

-

Ensure the sample is free of any particulate matter. If necessary, filter the solution through a small plug of glass wool into the NMR tube.

2. NMR Spectrometer Setup:

-

The ¹H NMR spectrum should be recorded on a spectrometer with a field strength of 300 MHz or higher for better resolution.

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve a homogeneous field, which results in sharp, symmetrical peaks.

3. Data Acquisition:

-

Acquire the spectrum at a constant temperature, typically 25 °C.[3]

-

Set the appropriate spectral width to cover the expected range of chemical shifts (e.g., 0-15 ppm).

-

Use a standard pulse sequence.

-

The number of scans can be adjusted to achieve an adequate signal-to-noise ratio. For a sample of this concentration, 8 to 16 scans are usually sufficient.

-

A relaxation delay (d1) of 1-2 seconds between scans is recommended to ensure proper signal integration.

4. Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phase correct the spectrum to ensure all peaks are in the positive absorptive mode.

-

Calibrate the chemical shift scale by setting the residual solvent peak to its known chemical shift or by using an internal standard like tetramethylsilane (TMS) at 0.00 ppm.[4][5]

-

Integrate the peaks to determine the relative number of protons corresponding to each signal.

-

Analyze the multiplicity (splitting patterns) and coupling constants of the signals to aid in structural elucidation.

Experimental Workflow

The logical flow of the experimental protocol for obtaining a ¹H NMR spectrum is depicted in the diagram below.

Caption: A flowchart illustrating the ¹H NMR experimental workflow.

References

- 1. NMR Sample Preparation [nmr.chem.umn.edu]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 3.3.1. Typical Procedure for 1H NMR Titrations [bio-protocol.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. low/high resolution 1H proton nmr spectrum of 1-methoxypropane C4H10O CH3OCH2CH2CH3 analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methyl propyl ether 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

An In-depth Technical Guide to the 13C NMR Analysis of 5-Methoxy-3-methylphthalic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected 13C Nuclear Magnetic Resonance (NMR) spectrum of 5-Methoxy-3-methylphthalic acid. Due to the absence of direct experimental data in the public domain, this guide leverages established principles of 13C NMR spectroscopy, including chemical shift prediction based on substituent effects on aromatic systems, to present a comprehensive theoretical analysis. This document is intended to serve as a valuable resource for researchers in the fields of organic chemistry, medicinal chemistry, and drug development for the identification and characterization of this and structurally related molecules.

Predicted 13C NMR Data

The predicted 13C NMR chemical shifts for this compound are summarized in the table below. These predictions are based on the analysis of substituent effects (methoxy, methyl, and two carboxylic acid groups) on the benzene ring and typical chemical shifts for the carbons of the substituents themselves. The numbering of the carbon atoms corresponds to the chemical structure provided.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Multiplicity (Proton-Decoupled) | Rationale for Assignment |

| C1 | ~135 | Singlet | Aromatic quaternary carbon, shifted downfield by the adjacent carboxylic acid group. |

| C2 | ~130 | Singlet | Aromatic quaternary carbon, deshielded by the neighboring carboxylic acid group. |

| C3 | ~140 | Singlet | Aromatic quaternary carbon bearing the methyl group, deshielded by adjacent substituents. |

| C4 | ~118 | Singlet | Aromatic carbon ortho to the methoxy group, expected to be shielded. |

| C5 | ~160 | Singlet | Aromatic carbon bearing the methoxy group, significantly deshielded by the oxygen atom.[1] |

| C6 | ~115 | Singlet | Aromatic carbon meta to the methoxy group and ortho to a carboxylic acid group. |

| C=O (at C1) | ~170 | Singlet | Carboxylic acid carbonyl carbon.[2] |

| C=O (at C2) | ~172 | Singlet | Carboxylic acid carbonyl carbon, potentially slightly different chemical shift due to the different ortho substituent (methyl vs. hydrogen).[2] |

| -OCH3 | ~56 | Singlet | Methoxy carbon, typical chemical shift for an aromatic methoxy group.[1] |

| -CH3 | ~20 | Singlet | Methyl carbon attached to the aromatic ring. |

Molecular Structure and Numbering

Caption: Chemical structure of this compound with atom numbering for NMR assignment.

Experimental Protocol for 13C NMR Analysis

This section outlines a standard protocol for acquiring a 13C NMR spectrum of this compound.

3.1. Sample Preparation

-

Solvent Selection: Choose a suitable deuterated solvent that can dissolve the analyte. Dimethyl sulfoxide-d6 (DMSO-d6) is a common choice for aromatic carboxylic acids. Other potential solvents include methanol-d4 or chloroform-d, though solubility should be verified.

-

Sample Concentration: Weigh approximately 10-20 mg of this compound and dissolve it in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

-

Homogenization: Ensure the sample is fully dissolved by gentle vortexing or inversion. If necessary, sonication can be used to aid dissolution.

-

Internal Standard (Optional): Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0 ppm).[3] If the solvent peak is to be used as a reference, the addition of TMS is not necessary.

3.2. NMR Spectrometer Setup and Data Acquisition

The following parameters are recommended for a standard 400 MHz NMR spectrometer.[4]

| Parameter | Recommended Value |

| Nucleus | 13C |

| Spectrometer Frequency | ~100 MHz |

| Pulse Program | Standard 1D sequence with proton decoupling |

| Acquisition Time (at) | 1-2 seconds |

| Relaxation Delay (d1) | 2-5 seconds |

| Number of Scans (ns) | 1024 or more (signal averaging is crucial for 13C NMR due to the low natural abundance of the isotope)[3] |

| Spectral Width (sw) | 0-200 ppm |

| Temperature | 298 K (25 °C) |

3.3. Data Processing

-

Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.

-

Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.

-

Referencing: Reference the spectrum by setting the TMS peak to 0 ppm or the solvent peak to its known chemical shift (e.g., DMSO-d6 at 39.52 ppm).

-

Peak Picking: Identify and label the chemical shifts of all peaks in the spectrum.

Logical Workflow for 13C NMR Analysis

The following diagram illustrates the logical workflow for the complete 13C NMR analysis of a novel compound like this compound.

Caption: A logical workflow for the 13C NMR analysis of this compound.

Concluding Remarks

This technical guide provides a foundational understanding of the expected 13C NMR spectrum of this compound and a standardized methodology for its experimental determination. The predicted chemical shifts and peak assignments serve as a benchmark for researchers working on the synthesis and characterization of this molecule. The provided experimental protocol and logical workflow offer a robust framework for obtaining and interpreting high-quality 13C NMR data, which is essential for unambiguous structure elucidation in drug discovery and development.

References

An In-depth Technical Guide to the Mass Spectrometry of 5-Methoxy-3-methylphthalic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometric analysis of 5-Methoxy-3-methylphthalic acid, a substituted aromatic dicarboxylic acid. Due to the limited availability of direct mass spectral data for this specific compound, this document synthesizes information from analogous structures, including phthalic acid, its methylated and methoxylated derivatives, to predict its fragmentation behavior and to propose robust analytical methodologies. This guide is intended to serve as a valuable resource for researchers in metabolomics, drug discovery, and analytical chemistry.

Predicted Mass Spectrometry Data

The mass spectral characteristics of this compound are predicted based on the known fragmentation patterns of similar aromatic carboxylic acids. Under electron ionization (EI), the molecule is expected to undergo characteristic fragmentation, including the loss of water, carbon monoxide, carbon dioxide, and methyl and methoxy groups.

The predicted quantitative data for the major ions in the mass spectrum of this compound (Molecular Weight: 210.18 g/mol ) is summarized in the table below.

| Predicted Fragment | m/z (amu) | Relative Abundance | Proposed Structure |

| [M]+• | 210 | Moderate | This compound radical cation |

| [M-H₂O]+• | 192 | High | Anhydride formation |

| [M-OCH₃]⁺ | 179 | Moderate | Loss of the methoxy group |

| [M-CO₂H]⁺ | 165 | Moderate | Loss of a carboxylic acid group |

| [M-H₂O-CO]+• | 164 | Moderate | Loss of carbon monoxide from the anhydride |

| [C₈H₅O₃]⁺ | 149 | High | Phthalic anhydride-like fragment after losses |

| [C₇H₅O₂]⁺ | 121 | Moderate | Benzoyl-like cation |

| [C₆H₅]⁺ | 77 | Low | Phenyl cation |

Predicted Mass Fragmentation Pathway

The fragmentation of this compound in a mass spectrometer is a complex process that can be visualized as a series of sequential losses of functional groups from the parent molecule. The following diagram illustrates the predicted major fragmentation pathway under electron ionization.

Experimental Protocols

Given the polar nature of this compound, both Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization and Liquid Chromatography-Mass Spectrometry (LC-MS) are suitable analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS analysis of polar analytes like dicarboxylic acids necessitates a derivatization step to increase their volatility and thermal stability. Silylation is a common and effective method for this purpose.

1. Sample Preparation and Derivatization:

-

Sample Extraction: If the analyte is in a complex matrix, perform a liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate) after acidification of the aqueous sample to a pH of approximately 2.

-

Solvent Evaporation: Evaporate the organic extract to dryness under a gentle stream of nitrogen.

-

Derivatization: To the dried residue, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine (as a catalyst).[1][2][3][4]

-

Reaction: Cap the vial tightly and heat at 70°C for 60 minutes to ensure complete derivatization of both carboxylic acid groups.[1][4]

-

Analysis: After cooling to room temperature, the sample is ready for injection into the GC-MS system.

2. GC-MS Instrumentation and Parameters:

-

Gas Chromatograph: Agilent 8890 GC or equivalent.

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar capillary column.

-

Injector: Split/splitless injector, operated in splitless mode at 280°C.

-

Oven Temperature Program:

-

Initial temperature: 80°C, hold for 2 minutes.

-

Ramp: 10°C/min to 280°C.

-

Hold: 5 minutes at 280°C.

-

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Mass Spectrometer: Agilent 5977B MSD or equivalent.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.[5]

-

Mass Range: m/z 50-550.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Protocol

LC-MS/MS offers the advantage of analyzing the compound directly without the need for derivatization, which is particularly useful for high-throughput screening.

1. Sample Preparation:

-

Sample Dilution: Dilute the sample in the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

-

Filtration: Filter the diluted sample through a 0.22 µm syringe filter to remove any particulate matter.

2. LC-MS/MS Instrumentation and Parameters:

-

Liquid Chromatograph: Agilent 1290 Infinity II LC or equivalent.

-

Column: A reverse-phase C18 column (e.g., Agilent ZORBAX Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm) is suitable for separating aromatic acids.

-

Mobile Phase:

-

A: Water with 0.1% formic acid.

-

B: Acetonitrile with 0.1% formic acid.

-

-

Gradient Elution:

-

Start with 5% B, hold for 1 minute.

-

Linearly increase to 95% B over 8 minutes.

-

Hold at 95% B for 2 minutes.

-

Return to initial conditions and equilibrate for 3 minutes.

-

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40°C.

-

Mass Spectrometer: Agilent 6470 Triple Quadrupole LC/MS or equivalent.

-

Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.[6]

-

MS/MS Parameters:

-

Precursor Ion: m/z 209 ([M-H]⁻).

-

Product Ions: Monitor characteristic fragments, for example, the loss of CO₂ (m/z 165) and other fragments identified from a product ion scan.[6]

-

Collision Energy: Optimize for the specific transitions.

-

Experimental Workflow Visualization

A generalized workflow for the analysis of this compound by mass spectrometry is depicted below. This workflow outlines the key stages from sample acquisition to data interpretation.

This guide provides a foundational understanding and practical starting points for the mass spectrometric analysis of this compound. Researchers are encouraged to optimize the proposed methods based on their specific instrumentation and analytical requirements.

References

Technical Guide: Solubility of 5-Methoxy-3-methylphthalic Acid in Organic Solvents

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of October 2025, a comprehensive search of publicly available scientific literature and chemical databases did not yield specific quantitative solubility data for 5-Methoxy-3-methylphthalic acid in various organic solvents. This guide, therefore, provides general information about the compound and outlines a standardized experimental protocol for determining solubility, which can be applied to this and other solid compounds.

Introduction to this compound

This compound is a chemical compound with the molecular formula C₁₀H₁₀O₅ and a molecular weight of 210.18 g/mol . Its structure consists of a phthalic acid backbone substituted with a methoxy and a methyl group.

Chemical Identifiers:

-

CAS Number: 103203-38-9

-

Molecular Formula: C₁₀H₁₀O₅

-

Molecular Weight: 210.18 g/mol

Due to the absence of specific solubility data, researchers are advised to perform experimental determinations to ascertain its solubility in solvents relevant to their work, such as those used in synthesis, purification, formulation, or analytical procedures. The following sections provide a detailed methodology for such a determination.

Experimental Protocol for Solubility Determination

A common and reliable method for determining the equilibrium solubility of a solid compound in an organic solvent is the isothermal shake-flask method .[1] This method involves saturating a solvent with the solute at a constant temperature and then quantifying the concentration of the dissolved solute.[2][3] The following protocol details the steps for this procedure.

2.1. Materials and Equipment

-

This compound (solute)

-

Selected organic solvents (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane, etc.)

-

Analytical balance

-

Thermostatic shaker or water bath with agitation capabilities

-

Calibrated thermometer

-

Vials or flasks with airtight seals

-

Syringe filters (e.g., 0.45 µm PTFE or other solvent-compatible material)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)

2.2. Procedure

-

Preparation: Add an excess amount of this compound to a vial containing a known volume or weight of the chosen organic solvent.[1] The presence of undissolved solid at the end of the experiment is crucial to ensure that the solution is saturated.[4][5]

-

Equilibration: Seal the vials and place them in a thermostatic shaker set to the desired temperature (e.g., 25 °C). Agitate the mixtures for a sufficient period to allow the system to reach equilibrium. This can take several hours to days, depending on the compound and solvent. It is recommended to monitor the concentration over time; equilibrium is reached when consecutive measurements show no significant change in concentration.[4]

-

Phase Separation: Once equilibrium is achieved, stop the agitation and allow the vials to rest at the constant temperature for a period to allow the excess solid to sediment.[1]

-

Sampling: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately filter the aliquot through a syringe filter into a pre-weighed container or a volumetric flask.[6] This step is critical to remove any undissolved solid particles.

-

Quantification:

-

Gravimetric Method: The simplest method for quantification involves weighing the filtered solution, evaporating the solvent under controlled conditions (e.g., in a vacuum oven at a temperature that does not degrade the compound), and then weighing the remaining solid residue.[4][5][7] The solubility can be calculated from the mass of the dissolved solid and the mass or volume of the solvent.

-

Instrumental Analysis: For lower solubilities or higher accuracy, dilute the filtered solution with a known volume of a suitable solvent and analyze the concentration using a pre-calibrated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

2.3. Data Presentation

The results should be expressed in standard units such as grams per liter (g/L), milligrams per milliliter (mg/mL), or moles per liter (mol/L). This data can then be compiled into a table for easy comparison of the solubility of this compound across different organic solvents at a specified temperature.

| Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) |

| Example Solvent 1 | 25 | Experimental Value | Calculated Value |

| Example Solvent 2 | 25 | Experimental Value | Calculated Value |

| Example Solvent 3 | 25 | Experimental Value | Calculated Value |

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the isothermal shake-flask method of solubility determination.

Caption: Workflow for determining solid-liquid solubility.

References

An In-depth Technical Guide to 5-Methoxy-3-methylphthalic Acid

For Researchers, Scientists, and Drug Development Professionals

IUPAC Name: 5-Methoxy-3-methylbenzene-1,2-dicarboxylic acid

This technical guide provides a comprehensive overview of 5-Methoxy-3-methylphthalic acid, including its chemical properties, and available data.

Chemical Properties and Identifiers

| Property | Value | Source |

| CAS Number | 103203-38-9 | [1] |

| Molecular Formula | C10H10O5 | [1] |

| Molecular Weight | 210.185 g/mol | [1] |

| Linear Formula | C10H10O5 |

Experimental Data

Logical Relationships in Chemical Nomenclature

The naming of this compound follows the systematic rules of IUPAC nomenclature for substituted benzene derivatives. The logical process for deriving the name is outlined below.

References

The Enigmatic Biological Profile of 5-Methoxy-3-methylphthalic Acid: A Call for Investigation

Despite extensive investigation into the bioactivity of structurally similar methoxylated and phthalic acid-based compounds, a comprehensive understanding of the specific biological activities of 5-Methoxy-3-methylphthalic acid remains elusive. Current scientific literature and patent databases lack detailed studies on its potential enzyme inhibition, anti-inflammatory, anticancer, or antimicrobial properties. This technical whitepaper serves to highlight this knowledge gap and to propose potential avenues for future research based on the activities of related molecules.

While direct experimental data on this compound is not publicly available, the broader family of methoxy-containing aromatic acids and phthalic acid derivatives has demonstrated a wide range of biological effects. This suggests that this compound could be a candidate for biological screening and drug discovery programs.

The Untapped Potential: A Landscape Devoid of Data

A thorough search of scientific databases reveals no specific quantitative data on the biological activity of this compound. Consequently, it is not possible to present a summary of its bioactivity in a structured tabular format, nor are there established experimental protocols or known signaling pathways to visualize. The absence of such information underscores the novelty of this compound in the context of biological research.

Drawing Parallels: Insights from Structurally Related Compounds

To hypothesize about the potential biological activities of this compound, we can examine the known effects of compounds with similar structural motifs.

Methoxy-Containing Aromatic Compounds: The presence of a methoxy group on an aromatic ring is a common feature in many biologically active natural and synthetic compounds. These compounds have been reported to possess a wide array of pharmacological properties:

-

Antimicrobial and Antioxidant Activity: Methoxyphenols are known for their ability to combat foodborne pathogens and spoilage bacteria, as well as their capacity to scavenge free radicals.

-

Anti-inflammatory Effects: Various methoxy-substituted flavonoids and other polyphenols have demonstrated potent anti-inflammatory activity by modulating key signaling pathways.

-

Anticancer Properties: Certain methoxylated chalcones and cinnamic acid derivatives have shown promise as anticancer agents, inducing apoptosis and inhibiting tumor growth.

-

Enzyme Inhibition: The methoxy group can influence the binding affinity of molecules to enzyme active sites, leading to inhibitory effects. For example, methoxy-substituted benzimidazoles have been identified as tyrosinase inhibitors.

Phthalic Acid and its Derivatives: Phthalic acid and its esters are widely used in industrial applications, and some derivatives have been investigated for their biological effects. While some phthalates have raised toxicological concerns, others have been explored for their potential therapeutic applications.

Proposed Avenues for Investigation

Given the lack of data, a systematic investigation into the biological activity of this compound is warranted. A logical workflow for such an investigation is proposed below.

Figure 1: Proposed experimental workflow for investigating the biological activity of this compound.

Future Directions and Conclusion

The biological potential of this compound remains an open question. The structural similarities to other bioactive molecules suggest that it is a worthy candidate for further investigation. A systematic approach, beginning with broad biological screening and progressing to more detailed mechanistic studies, is necessary to uncover any potential therapeutic value. The scientific community is encouraged to undertake such studies to fill the existing knowledge gap and potentially unlock a new class of bioactive compounds. This whitepaper serves as a call to action for researchers in the fields of medicinal chemistry, pharmacology, and drug discovery to explore the uncharted territory of this compound's biological landscape.

5-Methoxy-3-methylphthalic Acid: A Review of Available Information

For the attention of: Researchers, scientists, and drug development professionals.

This document provides a summary of the currently available technical information regarding 5-Methoxy-3-methylphthalic acid. Despite a comprehensive search of scientific literature and chemical databases, detailed information on the discovery, historical development, and specific experimental protocols for this compound remains largely unpublished or inaccessible in the public domain. Commercial suppliers list the compound, but often with limited accompanying analytical data.

Chemical Identity and Properties

This compound is a substituted aromatic dicarboxylic acid. Basic chemical information is available from various suppliers.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 103203-38-9 | ChemicalBook[1], Santa Cruz Biotechnology, Sigma-Aldrich[2] |

| Molecular Formula | C₁₀H₁₀O₅ | ChemicalBook[1], Santa Cruz Biotechnology, Sigma-Aldrich[2] |

| Molecular Weight | 210.18 g/mol | ChemicalBook[1], Santa Cruz Biotechnology, Sigma-Aldrich[2] |

Note: In-depth analytical data such as melting point, boiling point, solubility, and spectroscopic data (NMR, IR, Mass Spectrometry) are not consistently provided by major chemical suppliers. Sigma-Aldrich, for instance, explicitly states that they do not collect analytical data for this product and place the responsibility of confirming purity and identity on the buyer.[2]

History of Discovery and Synthesis

The history of the discovery and the first synthesis of this compound are not well-documented in readily accessible scientific literature. Searches for primary publications detailing its initial preparation and characterization have not yielded specific results.

While a definitive, published experimental protocol for the synthesis of this compound is not available, a hypothetical synthetic route can be proposed based on established organic chemistry principles for analogous compounds. One plausible approach would be the oxidation of a suitably substituted precursor.

Hypothetical Synthesis Workflow

The following diagram illustrates a potential, though unconfirmed, synthetic pathway for this compound. This workflow is based on general reactions for the formation of phthalic acids from substituted xylenes and should be considered a theoretical model.

Caption: Hypothetical oxidation of 1-methoxy-2,3-dimethylbenzene to yield this compound.

Hypothetical Experimental Protocol:

A generalized procedure for a reaction of this nature would involve the following steps. This is a theoretical protocol and has not been validated for this specific compound.

-

Reaction Setup: A solution of 1-methoxy-2,3-dimethylbenzene would be prepared in a suitable solvent, such as a mixture of pyridine and water, in a reaction vessel equipped with a reflux condenser and a stirrer.

-

Oxidation: Potassium permanganate would be added portion-wise to the stirred solution at an elevated temperature. The reaction progress would be monitored by a suitable technique, such as thin-layer chromatography (TLC).

-

Workup: Upon completion of the reaction, the excess potassium permanganate would be quenched, for example, with a reducing agent like sodium bisulfite. The manganese dioxide byproduct would be removed by filtration.

-

Isolation and Purification: The filtrate would be acidified to precipitate the crude this compound. The solid product would then be collected by filtration and purified, for instance, by recrystallization from an appropriate solvent system.

Potential Applications in Research and Drug Development

The specific applications of this compound in drug discovery and development are not extensively reported. However, phthalic acid derivatives are a class of compounds with diverse biological activities and are used as scaffolds in medicinal chemistry. The substituents on the aromatic ring, a methoxy and a methyl group, can influence the molecule's polarity, metabolic stability, and binding interactions with biological targets.

Given its structure, potential areas of investigation could include its use as a building block in the synthesis of more complex molecules with potential therapeutic activities. Without published biological data, its role remains speculative.

Conclusion

This compound is a known chemical compound that is commercially available. However, there is a notable absence of detailed scientific literature regarding its discovery, historical context, and validated experimental protocols for its synthesis and characterization. This lack of information presents a challenge for researchers and drug development professionals. The information provided herein is a compilation of the limited data available from chemical suppliers and a theoretical framework for its synthesis based on established chemical principles. Further research and publication are necessary to build a comprehensive technical understanding of this compound.

References

An In-depth Technical Guide to the Isomers of Methoxy Methylphthalic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isomers of methoxy methylphthalic acid, compounds of interest in medicinal chemistry and materials science. This document details their synthesis, structural characterization, and potential biological relevance, offering a valuable resource for researchers in drug discovery and organic synthesis.

Introduction to Methoxy Methylphthalic Acid Isomers

Methoxy methylphthalic acid is a dicarboxylic acid with a benzene ring substituted with one methoxy group, one methyl group, and two carboxyl groups. The relative positions of these four substituents give rise to six possible constitutional isomers, each with unique physicochemical properties and potential biological activities. The general approach to synthesizing these isomers involves the oxidation of the corresponding methoxy methyl-o-xylene precursors. Strong oxidizing agents such as potassium permanganate or nitric acid are typically employed for this transformation.[1][2][3]

Isomers of Methoxy Methylphthalic Acid

The six constitutional isomers of methoxy methylphthalic acid are:

-

3-Methoxy-4-methylphthalic acid

-

4-Methoxy-3-methylphthalic acid

-

3-Methoxy-5-methylphthalic acid

-

4-Methoxy-5-methylphthalic acid

-

3-Methoxy-6-methylphthalic acid

-

4-Methoxy-6-methylphthalic acid (also known as 3-Methoxy-5-methylphthalic acid due to numbering conventions)

A systematic nomenclature is crucial for distinguishing between these isomers. The following sections will detail the synthesis and available characterization data for these compounds.

Synthesis and Characterization of Isomers

General Experimental Protocol: Oxidation of Methoxy Methyl-o-xylene

This protocol is a generalized procedure based on the known oxidation of xylenes to phthalic acids.[1][4]

Materials:

-

Appropriate methoxy methyl-o-xylene precursor

-

Potassium permanganate (KMnO₄)

-

Sodium hydroxide (NaOH) or Sodium carbonate (Na₂CO₃) (for alkaline conditions)

-

Hydrochloric acid (HCl) (for acidification)

-

Distilled water

-

Ethanol (for recrystallization)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, a solution of the specific methoxy methyl-o-xylene isomer is prepared in an appropriate solvent (e.g., water with a phase-transfer catalyst or aqueous pyridine).

-

Oxidation: A solution of potassium permanganate is added portion-wise to the refluxing solution of the xylene derivative. The reaction mixture is heated under reflux for several hours until the purple color of the permanganate disappears, indicating the completion of the oxidation. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After cooling to room temperature, the manganese dioxide (MnO₂) precipitate is removed by filtration. The filtrate is then concentrated under reduced pressure.

-

Acidification: The resulting aqueous solution is cooled in an ice bath and acidified with concentrated hydrochloric acid to a pH of approximately 2. This protonates the carboxylate salts, leading to the precipitation of the crude methoxy methylphthalic acid.

-

Purification: The crude product is collected by vacuum filtration, washed with cold water, and dried. Further purification is achieved by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the pure isomer.

Characterization:

The purified isomers are characterized by standard analytical techniques:

-

Melting Point: Determination of the melting point range.

-

NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy to confirm the substitution pattern on the aromatic ring.

-

Mass Spectrometry: To determine the molecular weight and fragmentation pattern.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups (carboxyl O-H and C=O stretches).

Data Presentation of Methoxy Methylphthalic Acid Isomers

| Isomer | Structure | Precursor | CAS Number | Melting Point (°C) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| 3-Methoxy-4-methylphthalic acid |  | 3-Methoxy-4-methyl-o-xylene | N/A | N/A | N/A | N/A |

| 4-Methoxy-3-methylphthalic acid |  | 4-Methoxy-3-methyl-o-xylene | N/A | N/A | N/A | N/A |

| 3-Methoxy-5-methylphthalic acid |  | 3-Methoxy-5-methyl-o-xylene | 103203-38-9 | N/A | N/A | N/A |

| 4-Methoxy-5-methylphthalic acid |  | 4-Methoxy-5-methyl-o-xylene | 103204-95-1[5] | N/A | N/A | N/A |

| 3-Methoxy-6-methylphthalic acid |  | 3-Methoxy-6-methyl-o-xylene | N/A | N/A | N/A | N/A |

| 4-Methoxy-6-methylphthalic acid |  | 4-Methoxy-6-methyl-o-xylene | N/A | N/A | N/A | N/A |

N/A: Data not available in the searched literature.

Potential Biological Significance and Signaling Pathways

While specific biological activities for the isomers of methoxy methylphthalic acid are not well-documented, phthalic acid derivatives, in general, have been investigated for a range of biological effects, including antimicrobial and anticancer activities.[6][7] Phthalimides, derived from phthalic acids, are a well-known class of compounds with diverse pharmacological properties.[8][9] For instance, some phthalic acid derivatives have been designed as protein kinase inhibitors, targeting signaling pathways crucial for cancer cell proliferation and survival.[6]

Given the structural similarity to known bioactive molecules, it is plausible that methoxy methylphthalic acid isomers could interact with various biological targets. A hypothetical signaling pathway that could be modulated by such compounds, based on the activity of other phthalic acid derivatives, is the Vascular Endothelial Growth Factor Receptor (VEGFR) signaling pathway, which is critical in angiogenesis, a process essential for tumor growth.

Below is a conceptual workflow for screening these isomers for their potential as VEGFR inhibitors.

The following diagram illustrates a simplified, hypothetical signaling pathway involving VEGFR-2 that could be a target for these novel phthalic acid derivatives.

Conclusion

The isomers of methoxy methylphthalic acid represent a promising, yet underexplored, class of compounds. This guide provides a foundational understanding of their synthesis and characterization, laying the groundwork for future research into their potential applications. The provided experimental framework and hypothesized biological targets offer a starting point for the systematic investigation of these molecules in the context of drug discovery and development. Further research is warranted to fully elucidate the properties and potential of each individual isomer.

References

- 1. scribd.com [scribd.com]

- 2. US2723994A - Oxidation of xylene and toluic acid mixtures to phthalic acids - Google Patents [patents.google.com]

- 3. Reaction of C9H10 with KMnO4 to give Phthalic Acid - Mechanism | Filo [askfilo.com]

- 4. rjpbcs.com [rjpbcs.com]

- 5. 4-Methoxy-5-methylphthalic acid | 103204-95-1 [chemicalbook.com]

- 6. Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Biological activity of 4-hydroxyisophthalic acid derivatives. II. Anilides with antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. biomedgrid.com [biomedgrid.com]

- 9. Phthalimides: developments in synthesis and functionalization - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03859B [pubs.rsc.org]

Methodological & Application

Application Notes and Protocols for the Synthesis of 5-Methoxy-3-methylphthalic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 5-Methoxy-3-methylphthalic acid, a valuable building block in organic synthesis and drug discovery. The procedure outlined is based on the well-established method of potassium permanganate oxidation of an appropriately substituted aromatic precursor.

Overview

The synthesis of this compound can be achieved through the oxidation of the two methyl groups of a suitable starting material, such as 3,5-dimethylanisole. Potassium permanganate is a strong oxidizing agent capable of converting alkyl chains on an aromatic ring into carboxylic acids. The reaction is typically performed in an aqueous solution under reflux, followed by acidification to precipitate the desired dicarboxylic acid.

Quantitative Data Summary

The following table summarizes the expected quantitative data for the synthesis of this compound. The values are representative for this type of reaction and may vary based on experimental conditions and scale.

| Parameter | Value | Notes |

| Starting Material | 3,5-Dimethylanisole | Molecular Weight: 136.19 g/mol |

| Oxidizing Agent | Potassium Permanganate (KMnO₄) | Molecular Weight: 158.03 g/mol |

| Product | This compound | Molecular Weight: 210.18 g/mol |

| Theoretical Yield | ~1.54 g per 1 g of starting material | Calculated based on stoichiometry. |

| Expected Experimental Yield | 60-75% | Yields for permanganate oxidation of substituted xylenes can vary. |

| Purity (after recrystallization) | >95% | Purity can be assessed by techniques such as NMR spectroscopy and melting point analysis. |

| Melting Point | Not available in searched literature | The melting point of the related isomer, 4-methoxy-5-methyl-phthalic acid, is not specified. Characterization would be necessary to determine this property. |

| Spectroscopic Data | - | Characterization data (e.g., ¹H NMR, ¹³C NMR, IR, Mass Spectrometry) should be acquired to confirm the structure of the final product. |

Experimental Protocol: Synthesis of this compound via Permanganate Oxidation

This protocol details the oxidation of 3,5-dimethylanisole to this compound.

Materials:

-

3,5-Dimethylanisole

-

Potassium permanganate (KMnO₄)

-

Sodium hydroxide (NaOH)

-

Concentrated hydrochloric acid (HCl)

-

Sodium bisulfite (NaHSO₃) (for quenching)

-

Deionized water

-

Ethanol (for recrystallization)

Equipment:

-

Round-bottom flask (appropriate size for the reaction scale)

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer and stir bar

-

Buchner funnel and filter flask

-

Beakers and Erlenmeyer flasks

-

pH paper or pH meter

Procedure:

-

Reaction Setup:

-

In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3,5-dimethylanisole (1.0 eq).

-

Add a solution of sodium hydroxide (2.5 eq) in deionized water. The basic condition helps in the solubility of the permanganate and the intermediate carboxylate salts.

-

-

Addition of Oxidant:

-

Slowly add solid potassium permanganate (4.0 eq) to the stirred solution in portions. The reaction is exothermic, and the addition should be controlled to maintain a manageable reaction rate.

-

Once the addition is complete, heat the mixture to reflux with vigorous stirring. The purple color of the permanganate will gradually disappear and be replaced by a brown precipitate of manganese dioxide (MnO₂). The reflux should be maintained for several hours until the purple color is no longer visible.

-

-

Reaction Work-up:

-

After the reaction is complete (indicated by the disappearance of the purple permanganate color), cool the reaction mixture to room temperature.

-

Quench any excess permanganate by the careful addition of a small amount of sodium bisulfite until the purple color is completely discharged.

-

Filter the hot solution through a Buchner funnel to remove the manganese dioxide precipitate. Wash the filter cake with a small amount of hot water to ensure complete recovery of the product.

-

-

Product Isolation:

-

Combine the filtrate and the washings in a large beaker and cool the solution in an ice bath.

-

Slowly acidify the cold filtrate with concentrated hydrochloric acid with stirring. The this compound will precipitate out as a white solid. Check the pH to ensure it is acidic (pH ~2).

-

-

Purification:

-

Collect the crude product by vacuum filtration using a Buchner funnel.

-

Wash the solid with cold deionized water to remove any inorganic salts.

-

Recrystallize the crude product from a suitable solvent system, such as an ethanol/water mixture, to obtain the purified this compound.

-

Dry the purified product in a vacuum oven.

-

-

Characterization:

-

Confirm the identity and purity of the final product using appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, IR spectroscopy, and melting point determination.

-

Visualizations

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Reaction Signaling Pathway (Simplified Mechanism)

Caption: Simplified reaction pathway for permanganate oxidation.

Application Notes and Protocols for the Laboratory Preparation of 5-Methoxy-3-methylphthalic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methoxy-3-methylphthalic acid is a substituted aromatic dicarboxylic acid. Molecules of this class are valuable as building blocks in the synthesis of more complex molecules, including pharmaceuticals and materials. Due to the absence of a readily available, published protocol for the direct synthesis of this specific compound, this document outlines a proposed multi-step synthetic route starting from the commercially available and affordable starting material, 3,5-dimethylanisole. The proposed synthesis involves three key transformations: formylation of the aromatic ring, reduction of the introduced carbonyl group, and finally, oxidation of the two benzylic methyl groups to the desired carboxylic acids.

Proposed Synthetic Pathway

The proposed synthetic route is a three-step process commencing with 3,5-dimethylanisole:

-

Step 1: Vilsmeier-Haack Formylation - Introduction of a formyl group at the ortho position to the methoxy group of 3,5-dimethylanisole to yield 4-methoxy-2,6-dimethylbenzaldehyde.

-

Step 2: Wolff-Kishner Reduction - Reduction of the formyl group to a methyl group to produce the key intermediate, 5-methoxy-1,2,3-trimethylbenzene.

-

Step 3: Potassium Permanganate Oxidation - Oxidation of the two ortho methyl groups to carboxylic acids to yield the final product, this compound.

Experimental Protocols

Disclaimer: The following protocols are proposed based on established chemical reactions and have not been optimized for this specific synthesis. Appropriate safety precautions should be taken, and all reactions should be performed in a well-ventilated fume hood.

Step 1: Synthesis of 4-Methoxy-2,6-dimethylbenzaldehyde (Vilsmeier-Haack Formylation)

The Vilsmeier-Haack reaction is an effective method for the formylation of electron-rich aromatic compounds[1][2][3][4][5].

Reagents and Materials:

-

3,5-Dimethylanisole

-

N,N-Dimethylformamide (DMF), anhydrous

-

Phosphorus oxychloride (POCl₃)

-

Dichloromethane (DCM), anhydrous

-

Sodium acetate

-

Ice

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Round-bottom flasks

-

Dropping funnel

-

Reflux condenser

-

Magnetic stirrer

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-Dimethylformamide (DMF) (1.2 equivalents).

-

Cool the flask to 0 °C in an ice bath.

-

Slowly add phosphorus oxychloride (POCl₃) (1.2 equivalents) dropwise to the DMF with vigorous stirring. The Vilsmeier reagent will form in situ.

-

After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes.

-

Dissolve 3,5-dimethylanisole (1.0 equivalent) in anhydrous dichloromethane (DCM) and add it dropwise to the Vilsmeier reagent mixture.

-

After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature, then heat to reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to 0 °C and carefully pour it onto crushed ice.

-

Add a saturated solution of sodium acetate to neutralize the mixture.

-

Stir vigorously for 1 hour to hydrolyze the iminium salt intermediate.

-

Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x volumes).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4-methoxy-2,6-dimethylbenzaldehyde.

-

Purify the product by column chromatography on silica gel or by recrystallization.

Step 2: Synthesis of 5-Methoxy-1,2,3-trimethylbenzene (Wolff-Kishner Reduction)

The Wolff-Kishner reduction is a standard method for the deoxygenation of aldehydes and ketones to their corresponding alkanes under basic conditions[6][7][8][9][10].

Reagents and Materials:

-

4-Methoxy-2,6-dimethylbenzaldehyde

-

Hydrazine hydrate (85%)

-

Potassium hydroxide (KOH)

-

Diethylene glycol

-

Round-bottom flask

-

Reflux condenser with a distillation head

-

Thermometer

-

Magnetic stirrer

Procedure:

-

Place 4-methoxy-2,6-dimethylbenzaldehyde (1.0 equivalent), hydrazine hydrate (4-5 equivalents), and diethylene glycol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Heat the mixture to 100-120 °C for 1 hour to form the hydrazone.

-

Add potassium hydroxide pellets (4-5 equivalents) to the mixture.

-

Replace the reflux condenser with a distillation head and slowly heat the mixture to 190-200 °C, allowing water and excess hydrazine to distill off.

-

Once the temperature reaches 190-200 °C, replace the distillation head with the reflux condenser and maintain the temperature for 4-6 hours.

-

Cool the reaction mixture to room temperature and add water.

-

Extract the product with diethyl ether or a similar organic solvent (3 x volumes).

-

Combine the organic extracts and wash with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 5-methoxy-1,2,3-trimethylbenzene.

-

Purify the product by distillation or column chromatography.

Step 3: Synthesis of this compound (Potassium Permanganate Oxidation)

The oxidation of alkyl side-chains on an aromatic ring to carboxylic acids using potassium permanganate is a robust and well-established reaction[11][12][13].

Reagents and Materials:

-

5-Methoxy-1,2,3-trimethylbenzene

-

Potassium permanganate (KMnO₄)

-

Sodium carbonate (Na₂CO₃) or Potassium hydroxide (KOH)

-

Water

-

Sodium bisulfite (NaHSO₃)

-

Concentrated hydrochloric acid (HCl)

-

Large round-bottom flask

-

Reflux condenser

-

Mechanical stirrer

-

Buchner funnel and filter paper

Procedure:

-

In a large round-bottom flask equipped with a mechanical stirrer and a reflux condenser, dissolve 5-methoxy-1,2,3-trimethylbenzene (1.0 equivalent) in water containing a small amount of sodium carbonate or potassium hydroxide to maintain basic conditions.

-

Heat the mixture to reflux.

-

In a separate beaker, prepare a solution of potassium permanganate (KMnO₄) (approximately 4-5 equivalents per methyl group to be oxidized) in water.

-

Add the KMnO₄ solution portion-wise to the refluxing mixture. The purple color of the permanganate will disappear as it is consumed, and a brown precipitate of manganese dioxide (MnO₂) will form.

-

Continue adding the KMnO₄ solution until a faint purple color persists, indicating the completion of the oxidation. This may take several hours.

-

After the reaction is complete, cool the mixture and add a small amount of sodium bisulfite to quench any excess permanganate and dissolve the manganese dioxide.

-

Filter the hot solution to remove any remaining solids.

-

Cool the filtrate in an ice bath and acidify with concentrated hydrochloric acid until the pH is approximately 1-2.

-

The this compound will precipitate out of the solution.

-

Collect the solid product by vacuum filtration using a Buchner funnel.

-

Wash the product with cold water and dry it thoroughly.

-

Recrystallize the crude product from a suitable solvent (e.g., water or an ethanol/water mixture) to obtain the purified this compound.

Data Presentation

The following table summarizes key information for the compounds involved in the proposed synthesis.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Physical State (Expected) |

| 3,5-Dimethylanisole | C₉H₁₂O | 136.19 | 874-63-5 | Liquid |

| 4-Methoxy-2,6-dimethylbenzaldehyde | C₁₀H₁₂O₂ | 164.20 | Not available | Solid/Liquid |

| 5-Methoxy-1,2,3-trimethylbenzene | C₁₀H₁₄O | 150.22 | Not available | Liquid |

| This compound | C₁₀H₁₀O₅ | 210.18 | 103203-38-9 | Solid |

Synthetic Workflow Diagram

Caption: Proposed synthetic route for this compound.

References

- 1. jk-sci.com [jk-sci.com]

- 2. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 3. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 4. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 5. VILSMEIER REAGENT: Vilsmeier-Haack formylation reaction – My chemistry blog [mychemblog.com]

- 6. psiberg.com [psiberg.com]

- 7. quora.com [quora.com]

- 8. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]

- 9. Wolff Kishner Reduction | Pharmaguideline [pharmaguideline.com]

- 10. organicchemistrytutor.com [organicchemistrytutor.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. chem.libretexts.org [chem.libretexts.org]

Application Notes and Protocols for 5-Methoxy-3-methylphthalic Acid in Proteomics Research

Disclaimer: Extensive literature searches did not yield any specific studies detailing the use of 5-Methoxy-3-methylphthalic acid in proteomics research. The following application notes and protocols are hypothetical and based on the chemical properties of its constituent functional groups (carboxylic acids) and established methodologies for other carboxyl-containing reagents in the field of proteomics. These notes are intended to serve as a conceptual guide for researchers exploring potential applications of this molecule.

Introduction

This compound is a dicarboxylic acid derivative of benzene. Its structure, featuring two carboxylic acid groups, a methoxy group, and a methyl group, suggests potential, though currently undocumented, utility in proteomics. The presence of two carboxylic acid moieties allows for chemical modification, potentially enabling its use as a protein labeling or cross-linking agent. This document outlines theoretical applications based on well-established principles of protein chemistry.

Hypothetical Applications in Proteomics